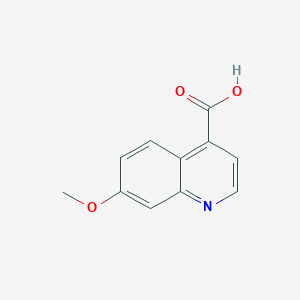
7-Methoxyquinoline-4-carboxylic acid
Übersicht
Beschreibung
7-Methoxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H9NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 7-Methoxyquinoline-4-carboxylic acid is1S/C11H9NO3/c1-15-7-2-3-8-9 (11 (13)14)4-5-12-10 (8)6-7/h2-6H,1H3, (H,13,14) . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
7-Methoxyquinoline-4-carboxylic acid has a molecular weight of 203.2 . It is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Photolabile Precursors in Neuroactive Amino Acids
Studies have shown that compounds like 1-acyl-7-nitroindolines, which are related to 7-methoxyquinoline-4-carboxylic acid, are useful as photolabile precursors for carboxylic acids, especially in the context of neuroactive amino acids. Electron-donating substituents, such as methoxy groups, have been found to significantly improve photolysis efficiency, suggesting potential applications in controlled release and activation of bioactive compounds (Papageorgiou & Corrie, 2000).
Natural Occurrence and Biological Activities
Quinoline-carboxylic acids, closely related to 7-methoxyquinoline-4-carboxylic acid, have been isolated from natural sources such as Ephedra species. These compounds, including variations like 6-methoxy-kynurenic acid, demonstrate the potential for diverse biological activities, indicating the importance of these compounds in pharmacognosy and drug discovery (Starratt & Caveney, 1996).
Neuromodulatory Effects
Related derivatives, such as certain tetrahydroisoquinoline-3-carboxylic acids, have shown effects on animal behavior, including transient increases in locomotor activity. Some of these compounds have been detected in the brain after administration and may play physiological roles, suggesting the importance of quinoline derivatives in neurochemistry and behavioral studies (Nakagawa et al., 1996).
Antibacterial Activity
Research on 7-[(3 aS,7 aS)-3 a-aminohexahydropyrano[3,4-c]pyrrol-2(3 H)-yl]-8-methoxyquinolines has demonstrated potent antibacterial activity against respiratory pathogens. This illustrates the potential of 7-methoxyquinoline-4-carboxylic acid derivatives as antibacterial agents, especially for treating respiratory tract infections (Odagiri et al., 2018).
Complexation with Metal Ions
7-Methoxyquinoline derivatives have been studied for their ability to form complexes with metal ions, which influences their partition coefficients. This property is significant in understanding the mechanisms of action of such compounds and has implications in the design of more effective pharmaceutical agents (Bailey et al., 1984).
Conformational Analysis for Therapeutic Applications
The conformation of 7-methoxyquinoline-3-carboxylic acid derivatives has been analyzed to assess their potential as therapeutic agents, particularly in the treatment of HIV. Understanding the conformational profiles of these compounds is crucial for developing drugs that effectively bind to specific targets (Leal et al., 2005).
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ensuring adequate ventilation when handling the compound .
Eigenschaften
IUPAC Name |
7-methoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMZHNQXKLXFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxyquinoline-4-carboxylic acid | |
CAS RN |
816449-02-2 | |
| Record name | 7-methoxyquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1387454.png)
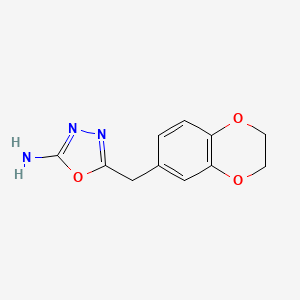
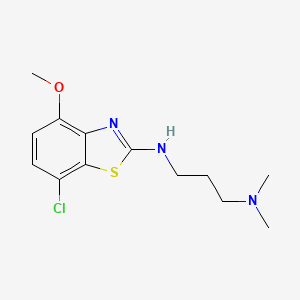
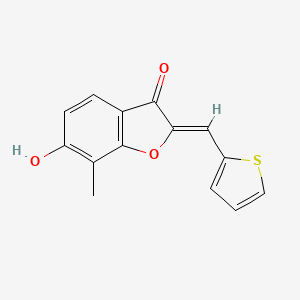

![N'-{[6-(trifluoromethyl)-3-pyridinyl]carbonyl}methanesulfonohydrazide](/img/structure/B1387464.png)
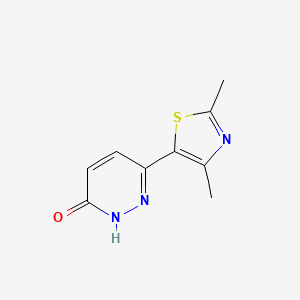
![5-Amino-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B1387466.png)
![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)
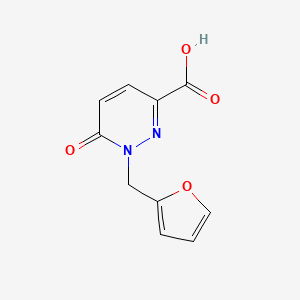
![7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1387472.png)
![5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1387473.png)
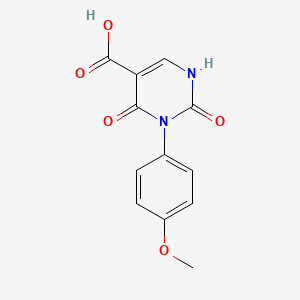
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)